PhiKan 083 hydrochloride is synthesized from carbazole, a compound derived from coal tar and certain plant extracts. Its classification as a carbazole derivative places it within a group of compounds known for their diverse biological activities, including anticancer properties. The specific focus on its interaction with mutant p53 positions PhiKan 083 as a potential therapeutic agent for cancers associated with this mutation.
The synthesis of PhiKan 083 hydrochloride involves several key steps:
The molecular structure of PhiKan 083 hydrochloride can be characterized by its core carbazole framework, which features:
The compound binds specifically to a surface cavity created by the Y220C mutation, stabilizing the protein structure that is typically destabilized in cancerous cells. This binding enhances thermal stability and helps restore some functional integrity to the mutant protein.
PhiKan 083 hydrochloride primarily undergoes several types of chemical reactions, including:
These reactions allow for the modification of PhiKan 083 hydrochloride to create derivatives that may have enhanced or altered biological activities.
The mechanism of action for PhiKan 083 hydrochloride revolves around its interaction with the Y220C mutant variant of p53:
This mechanism positions PhiKan 083 as a promising candidate for therapeutic applications targeting cancers driven by p53 mutations.
PhiKan 083 hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for understanding how PhiKan 083 can be formulated for therapeutic use.
PhiKan 083 hydrochloride has several promising applications in scientific research and potential clinical settings:
The Y220C mutation in p53’s DNA-binding domain (residues 94-292) introduces a cavity of ~1,600 ų due to the substitution of tyrosine with smaller cysteine. This cavity destabilizes the protein’s β-sandwich scaffold, reducing its melting temperature by 6–8°C compared to wild-type p53. PhiKan 083 hydrochloride (C₁₆H₁₈N₂·HCl), a carbazole derivative, binds this surface-exposed pocket through complementary shape matching and specific non-covalent interactions [1] [4]. The compound’s ethylcarbazole moiety inserts into the hydrophobic subpocket formed by residues V147, V157, and T155, while its methylaminomethyl group forms a water-mediated hydrogen bond with the backbone carbonyl of C220. X-ray crystallography confirms occupancy of the cleft, with PhiKan 083 exhibiting a dissociation constant (Kd) of 150–167 μM in biochemical assays [1] [5]. Mutation-induced cavity creation and PhiKan 083 binding are illustrated below:
Table 1: Key Structural Parameters of PhiKan 083-p53-Y220C Interaction
Parameter | Value | Method |
---|---|---|
Binding Pocket Volume | 1,600 ų | X-ray crystallography |
Kd | 150–167 μM | ITC/DSF |
Key Residues | V147, V157, T155, C220 | Mutagenesis studies |
Hydrogen Bonds | 1 (water-mediated with C220 backbone) | Molecular dynamics |
PhiKan 083 hydrochloride increases the thermal stability of p53-Y220C by filling the cavity, reducing solvent-accessible surface area, and enhancing hydrophobic packing. Differential scanning fluorimetry (DSF) shows a concentration-dependent ΔTm (thermal shift) of up to 3.5°C at 500 μM compound concentration. Cellular thermal shift assays (CETSA) in Ln229 glioblastoma cells confirm target engagement, with significant stabilization observed at 125 μM after 2-hour treatment [1] [3]. This thermodynamic stabilization slows the denaturation rate by 40–60% compared to untreated mutant p53, as measured by urea-induced unfolding kinetics. The free energy of folding (ΔG) increases by 1.8 kcal/mol upon PhiKan 083 binding, shifting the equilibrium toward the native state [5].
Table 2: Thermodynamic Stabilization Profile of PhiKan 083
Assay System | Stabilization Effect | Conditions |
---|---|---|
DSF (ΔTm) | +2.1°C to +3.5°C | 100–500 μM compound |
CETSA (Tagg) | +4.2°C shift in aggregation temperature | 125 μM, 2 hours |
Unfolding Half-life | 2.3-fold increase | 37°C, urea challenge |
ΔΔG | +1.8 kcal/mol | Isothermal titration calorimetry |
Molecular dynamics simulations reveal that PhiKan 083 binding propagates conformational changes beyond the Y220C site. Allosteric communication occurs through the S7-S8 loop (residues 198-214), which reorients toward the DNA-binding surface. This repositioning stabilizes the L1 loop (residues 112-124) and H2 helix (residues 278-286), critical for DNA major groove contacts. Consequently, DNA-binding affinity in p53-Y220C increases 5-fold after PhiKan 083 treatment, as measured by electrophoretic mobility shift assays (EMSAs) [5] [9]. The compound’s effect mirrors 60% of wild-type p53’s DNA-binding capacity, partially restoring transcriptional competence. This is evidenced by p21 upregulation in BxPC-3 pancreatic cancer cells (harboring Y220C) at 100 μM concentration [1] [6].
Table 3: Functional Restoration of p53-Y220C by PhiKan 083
Functional Parameter | Improvement vs. Untreated Mutant | Assay |
---|---|---|
DNA-Binding Affinity | 5-fold increase | EMSA |
Transcriptional Activation | p21 induction (3.2-fold) | qPCR/Western blot |
Loop L1 Dynamics | RMSF reduced by 0.8 Å | Molecular dynamics |
Helix H2 Stability | Hydrogen bonding +25% | NMR spectroscopy |
Surface plasmon resonance (SPR) analyses confirm PhiKan 083’s selectivity for mutant p53-Y220C over wild-type protein. The compound exhibits slow on-rate kinetics (kon = 1.2 × 10³ M⁻¹s⁻¹) and moderate off-rate (koff = 0.2 s⁻¹), resulting in a Kd of 167 μM. In contrast, binding to wild-type p53 is undetectable below 500 μM due to the absence of the Y220C cavity [1] [4]. Covalent Y220C binders like KG13 show 10-fold higher affinity (Kd = 15 μM) but lack reversibility, while clinical candidate rezatapopt (PC14586) achieves sub-micromolar Kd through optimized hydrophobic contacts [6] [8]. PhiKan 083’s moderate affinity positions it as a foundational scaffold for derivatives like PK5196, which enhances Kd to 28 μM through fluorinated benzimidazole substitutions [4] [9].
Table 4: Kinetic Binding Parameters of Y220C-Targeted Compounds
Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (μM) |
---|---|---|---|
PhiKan 083 | 1.2 × 10³ | 0.2 | 167 |
KG13 (covalent) | 8.5 × 10² | 1.3 × 10⁻² | 15 |
Rezatapopt (PC14586) | 3.7 × 10⁴ | 2.1 × 10⁻³ | 0.057 |
PK5196 | 5.2 × 10³ | 1.5 × 10⁻¹ | 28 |
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